

Physical and chemical properties of (1S,4S,5S)-cis-Verbenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis-Verbenol*

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An In-depth Technical Guide to (1S,4S,5S)-**cis-Verbenol** for Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,4S,5S)-**cis-Verbenol** is a bicyclic monoterpene alcohol and a naturally occurring organic compound. As a specific stereoisomer of verbenol, it is of significant interest in various fields, including chemical ecology, where it acts as an aggregation pheromone for some bark beetle species. For researchers and professionals in drug development, its potent anti-inflammatory and antioxidant properties make it a promising candidate for further investigation as a therapeutic agent. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its biological activities.

Physical and Chemical Properties

(1S,4S,5S)-**cis-Verbenol** is a white to pale yellow crystalline solid with a characteristic balsamic odor.^[1] Its physical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₆ O	[2]
Molecular Weight	152.23 g/mol	[1][3]
CAS Number	18881-04-4	[1][4]
Appearance	White to pale yellow crystals/powder	[1][4]
Melting Point	62-65 °C	[1]
Boiling Point	214.9 ± 9.0 °C (Predicted)	[1]
Density	1.002 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Very slightly soluble in water	[3]
Optical Activity	[α] ₂₀ /D -9° in chloroform; +10° in ethanol	[1]

Chemical Structure and Properties:

(1S,4S,5S)-**cis-Verbenol** possesses a bicyclo[3.1.1]heptene skeleton with a hydroxyl group at position C4, a methyl group at C6, and a gem-dimethyl group at C6. The "cis" configuration indicates that the hydroxyl group and the gem-dimethyl bridge are on the same side of the six-membered ring. The specific stereochemistry is denoted by the (1S,4S,5S) designation. The presence of the hydroxyl group and the carbon-carbon double bond are the primary sites of its chemical reactivity.

Spectral Data

The following tables summarize the key spectral data for the characterization of (1S,4S,5S)-**cis-Verbenol**.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹ H NMR	δ (ppm)	Multiplicity	Coupling Constant(s) (Hz)	Assignment
~5.3	br s	H-3		
~4.4	m	H-4		
~2.8	m	H-5		
~2.4	m	H-7b		
~1.9	m	H-1		
~1.7	s	CH ₃ -C2		
~1.3	s	CH ₃ -C6 (syn)		
~1.0	s	CH ₃ -C6 (anti)		
¹³ C NMR	δ (ppm)	Assignment		
~147.1	C-2			
~119.4	C-3			
~73.4	C-4			
~48.2	C-5			
~47.7	C-1			
~38.9	C-6			
~35.5	C-7			
~27.0	CH ₃ -C6 (syn)			
~22.5	CH ₃ -C6 (anti)			
~20.3	CH ₃ -C2			

Infrared (IR) Spectroscopy:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3400	Strong, Broad	O-H stretch (alcohol)
~3030	Medium	=C-H stretch (alkene)
~2920-2980	Strong	C-H stretch (alkane)
~1650	Medium	C=C stretch (alkene)
~1050-1150	Strong	C-O stretch (secondary alcohol)

Mass Spectrometry (MS):

m/z	Relative Intensity	Possible Fragment
152	Moderate	[M] ⁺ (Molecular Ion)
137	High	[M - CH ₃] ⁺
119	Moderate	[M - CH ₃ - H ₂ O] ⁺
109	High	
91	High	

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of (1S,4S,5S)-**cis-Verbenol** are provided below.

Synthesis of (1S,4S,5S)-**cis-Verbenol**

A common route for the synthesis of verbenol isomers is the selective oxidation of α -pinene.^[5]^[6]^[7] To obtain the (1S,4S,5S) stereoisomer, (-)- α -pinene is used as the starting material.

Materials:

- (-)- α -pinene

- Anhydrous solvent (e.g., chloroform)
- Oxidizing agent (e.g., tert-butyl hydroperoxide - TBHP)
- Catalyst (e.g., a metal-doped molecular sieve like Co-MCM-41)[5]
- Reaction vessel with magnetic stirring and reflux condenser
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere, dissolve (-)- α -pinene in the anhydrous solvent.
- **Catalyst Addition:** Add the catalyst to the stirred solution.
- **Reaction Initiation:** Heat the mixture to the desired reaction temperature (e.g., 75-80 °C).[5]
- **Oxidant Addition:** Slowly add the oxidizing agent (e.g., TBHP) to the reaction mixture.
- **Reaction Monitoring:** Allow the reaction to proceed for several hours (e.g., 6-9 hours).[5] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Filter to remove the catalyst. Wash the organic layer with a suitable aqueous solution (e.g., saturated sodium bicarbonate) and then with brine.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4), filter, and concentrate under reduced pressure to obtain the crude product containing a mixture of verbenol isomers and verbenone.

Purification by Flash Column Chromatography

The crude product can be purified using flash column chromatography to isolate the desired **cis-verbenol**. [8][9][10]

Materials:

- Silica gel (for flash chromatography)
- Eluent system (e.g., a gradient of ethyl acetate in hexanes)
- Chromatography column
- Compressed air or nitrogen source
- Fraction collection tubes
- TLC plates and developing chamber

Procedure:

- **Column Packing:** Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column. Alternatively, dry-pack the column with silica gel and then equilibrate with the eluent. [\[8\]](#)
- **Sample Loading:** Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.
- **Elution:** Begin elution with the low-polarity solvent, applying pressure to achieve a steady flow rate.
- **Gradient Elution:** Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate to separate the components.
- **Fraction Collection:** Collect fractions in test tubes and monitor the separation by TLC.
- **Product Isolation:** Combine the fractions containing the pure (1S,4S,5S)-**cis-Verbenol** (as determined by TLC) and evaporate the solvent to yield the purified product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The identity and purity of the synthesized (1S,4S,5S)-**cis-Verbenol** can be confirmed by GC-MS.[11][12][13]

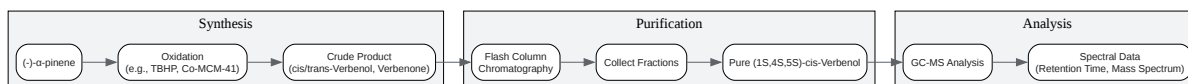
Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass spectrometer (MS).
- Column: A chiral capillary column (e.g., HP-chiral-20B) is necessary to separate the stereoisomers.[12]
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at 60 °C, hold for a few minutes, then ramp at a controlled rate (e.g., 3 °C/min) to a final temperature of around 240 °C.
- MS Conditions: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-450.

Procedure:

- Sample Preparation: Prepare a dilute solution of the purified product in a volatile solvent (e.g., hexane or dichloromethane).
- Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
- Data Acquisition: Acquire the chromatogram and mass spectra.
- Data Analysis: Identify the peak corresponding to (1S,4S,5S)-**cis-Verbenol** by its retention time and compare its mass spectrum with a reference spectrum from a database (e.g., NIST).

Experimental Workflow Diagram



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Caption: General experimental workflow for the synthesis, purification, and analysis of (1S,4S,5S)-**cis-Verbenol**.

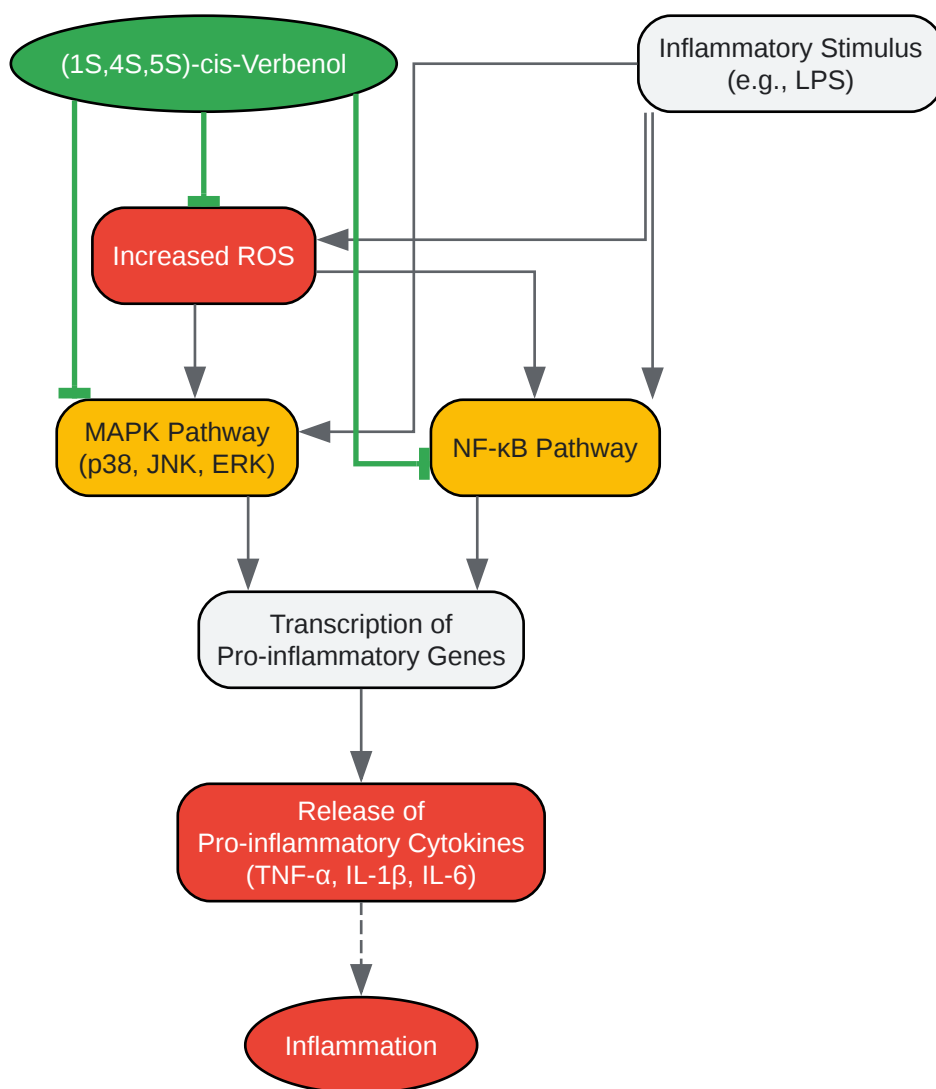
Biological Activity and Signaling Pathways

(S)-**cis-Verbenol** has demonstrated significant anti-ischemic, anti-inflammatory, and antioxidant activities. It has been shown to reduce cerebral ischemic injury and prevent neuronal cell death caused by oxygen-glucose deprivation.

The mechanism of its action involves the reduction of intracellular reactive oxygen species (ROS). Furthermore, (S)-**cis-Verbenol** can decrease the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF- α), interleukin-1 beta (IL-1 β), and interleukin-6 (IL-6), in immunostimulated glial cells. This suggests that its therapeutic potential may be attributed to its ability to modulate key inflammatory signaling pathways.

Proposed Anti-inflammatory Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling cascades involving mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF- κ B).^[14]^[15]^[16]^[17] These pathways lead to the transcription and release of pro-inflammatory cytokines. (S)-**cis-Verbenol** is proposed to interfere with these pathways, leading to a reduction in the inflammatory response.



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- To cite this document: BenchChem. [Physical and chemical properties of (1S,4S,5S)-cis-Verbenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083679#physical-and-chemical-properties-of-1s-4s-5s-cis-verbenol]

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